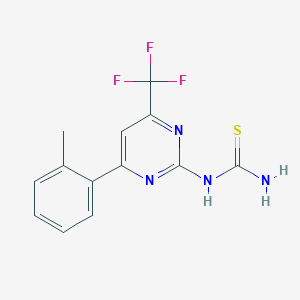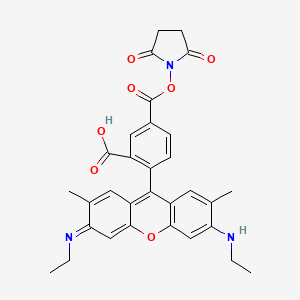
R6G NHS ester, 5-isomer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R6G NHS ester, 5-isomer, also known as Rhodamine 6G N-hydroxysuccinimide ester, is a xanthene dye belonging to the rhodamine series. This compound is known for its high fluorescence quantum yield of 0.95, making it an excellent choice for various labeling applications. The NHS ester group in the compound allows it to react specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, forming a covalent bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of R6G NHS ester, 5-isomer, involves the reaction of Rhodamine 6G with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the pure 5-isomer .
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then packaged and stored under specific conditions to maintain its stability and reactivity .
Análisis De Reacciones Químicas
Types of Reactions
R6G NHS ester, 5-isomer, primarily undergoes substitution reactions where the NHS ester group reacts with primary amines to form stable amide bonds. This reaction is highly specific and efficient under neutral or slightly basic conditions .
Common Reagents and Conditions
Reagents: Primary amines, such as lysine residues or aminosilane-coated surfaces.
Conditions: Neutral or slightly basic pH, typically around 7.5-8.5.
Solvents: Organic solvents like DMF or DMSO can be used as co-solvents for the labeling reactions
Major Products
The major product formed from the reaction of this compound, with primary amines is a covalent amide bond, resulting in a labeled molecule that retains the fluorescent properties of the rhodamine dye .
Aplicaciones Científicas De Investigación
R6G NHS ester, 5-isomer, has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of R6G NHS ester, 5-isomer, involves the formation of a covalent bond between the NHS ester group and primary amines. This reaction occurs under neutral or slightly basic conditions, resulting in the formation of a stable amide bond. The fluorescent properties of the rhodamine dye are retained, allowing for the visualization and quantification of the labeled molecules .
Comparación Con Compuestos Similares
Similar Compounds
Rhodamine B NHS ester: Another rhodamine dye with similar fluorescent properties but different spectral characteristics.
TAMRA NHS ester, 5-isomer: A tetramethylrhodamine dye used for similar labeling applications but with different excitation and emission spectra
Uniqueness
R6G NHS ester, 5-isomer, is unique due to its high fluorescence quantum yield and specific reactivity with primary amines. Its spectral properties make it an excellent choice for applications requiring high sensitivity and specificity .
Propiedades
Fórmula molecular |
C31H29N3O7 |
|---|---|
Peso molecular |
555.6 g/mol |
Nombre IUPAC |
5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid |
InChI |
InChI=1S/C31H29N3O7/c1-5-32-23-14-25-21(11-16(23)3)29(22-12-17(4)24(33-6-2)15-26(22)40-25)19-8-7-18(13-20(19)30(37)38)31(39)41-34-27(35)9-10-28(34)36/h7-8,11-15,32H,5-6,9-10H2,1-4H3,(H,37,38) |
Clave InChI |
NVDJORHKBRFQLZ-UHFFFAOYSA-N |
SMILES canónico |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


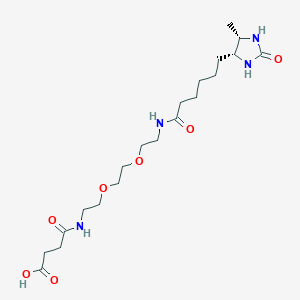
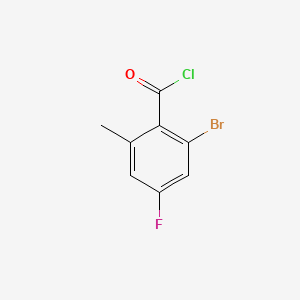
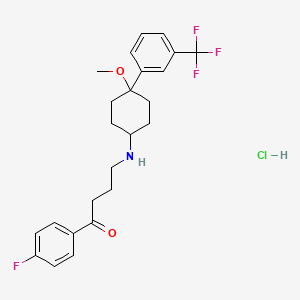
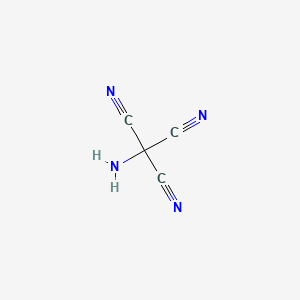
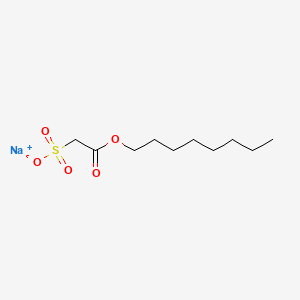
![2-amino-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13730110.png)
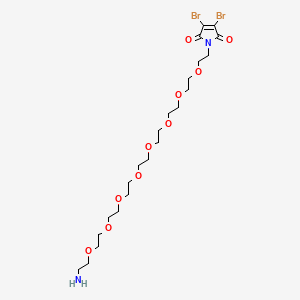
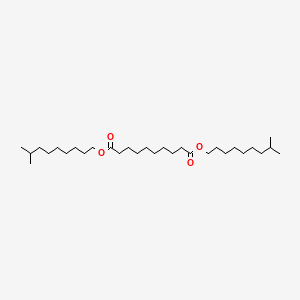
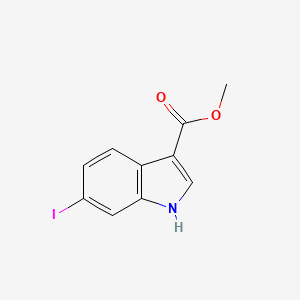
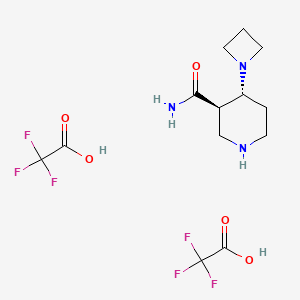
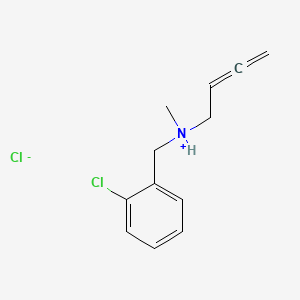
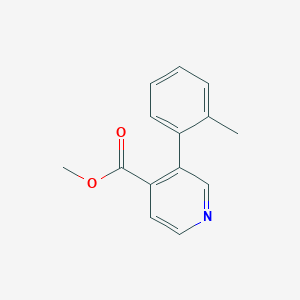
![N-tert-butyl-1-[3-[(7-ethyl-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)amino]propyl]piperidine-4-carboxamide](/img/structure/B13730145.png)
